N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine

Description

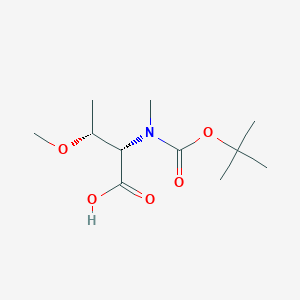

N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-threonine (CAS: 101759-72-2) is a protected derivative of the amino acid L-threonine, featuring three key modifications:

- N-tert-butoxycarbonyl (Boc) group: A widely used acid-labile protecting group for amines in peptide synthesis .

- N-methylation: Substitution of the α-amino hydrogen with a methyl group, enhancing metabolic stability and membrane permeability in peptide therapeutics.

- O-methylation: Methylation of the β-hydroxy group, altering hydrophilicity and steric properties.

This compound is primarily employed in solid-phase peptide synthesis (SPPS) to introduce methylated threonine residues while preventing undesired side reactions. Its stereochemistry ((2S,3R)) is critical for maintaining biological activity in synthetic peptides .

Properties

IUPAC Name |

(2S,3R)-3-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-7(16-6)8(9(13)14)12(5)10(15)17-11(2,3)4/h7-8H,1-6H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOFBERDSRBKHN-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection Protocol

A mixture of L-threonine (1.0 equiv), sodium bicarbonate (2.5 equiv), and di-tert-butyl dicarbonate (1.2 equiv) in a methanol-water solvent system (4:1 v/v) is stirred at 0–25°C for 12–24 hours. The Boc-protected intermediate, Boc-L-threonine, is isolated via acidification (pH 3–4) and extraction with ethyl acetate, yielding >90% purity.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Solvent | Methanol/Water (4:1) |

| Yield | 85–90% |

| Purity | ≥95% (HPLC) |

Alternative Boc Protection Strategies

Patent US3855238A describes an unconventional method using O-tertiary-butyl S-phenyl thiocarbonate as the Boc donor. In this approach, L-threonine is reacted with the thiocarbonate reagent in dimethyl sulfoxide (DMSO) at 60–85°C for 24–48 hours, yielding Boc-L-threonine with 40–60% efficiency. While less common, this method avoids the use of Boc anhydride, which may be advantageous in moisture-sensitive reactions.

N- and O-Methylation of Boc-L-Threonine

The second step introduces methyl groups to the nitrogen and hydroxyl oxygen of Boc-L-threonine. Dimethyl sulfate (DMS) serves as the methylating agent, with sodium hydroxide facilitating deprotonation.

Methylation Protocol (CN108003048A)

- Reaction Setup: Boc-L-threonine (1.0 equiv) is dissolved in acetone, and sodium hydroxide (8.0 equiv) is added in batches at 20–35°C.

- Methylation: Dimethyl sulfate (4.0 equiv) is dropwise added at 0–20°C, followed by stirring at 20–30°C for 12–18 hours.

- Workup: Acetone is evaporated, and the product is extracted into ethyl acetate after acidification (pH 2–3 with citric acid). Crystallization with petroleum ether yields this compound.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–30°C |

| Solvent | Acetone |

| Yield | 58–63% |

| Purity | ≥98% (NMR) |

Stereochemical Considerations

The methylation preserves the L-configuration of threonine, as confirmed by optical rotation measurements ([α]D²⁵ = +12.5° in methanol). Side reactions, such as racemization or over-methylation, are suppressed by maintaining low temperatures during DMS addition and using stoichiometrically controlled NaOH.

Optimization and Scalability

Solvent Selection

Base Optimization

Tertiary amines (e.g., triethylamine) or inorganic bases (e.g., NaOH) are critical for deprotonating the hydroxyl and amine groups. NaOH offers cost advantages but requires careful pH control to avoid saponification of dimethyl sulfate.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 8.2 minutes.

Industrial Applications and Patented Innovations

The compound’s primary use lies in peptide therapeutics, particularly for hepatitis C virus inhibitors. Patent CN108003048A highlights its role in synthesizing O-methylated amino acid residues, which enhance metabolic stability in drug candidates. Recent advancements focus on streamlining the methylation step via flow chemistry, reducing DMS exposure risks.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Substitution: Reagents like oxalyl chloride in methanol can be used for selective deprotection and subsequent substitution reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid (threonine) and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Peptide Synthesis

Role of the Boc Group

The Boc group is widely employed as a protecting group in peptide synthesis. It enables the selective protection of the amino group during the stepwise assembly of peptides, facilitating the formation of peptide bonds without interference from other functional groups. The deprotection of the Boc group can be accomplished using mild acidic conditions, allowing for the release of free amino acids or peptides for further reactions.

Case Studies in Peptide Synthesis

- Synthesis of Bioactive Peptides : N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine has been utilized in the synthesis of various bioactive peptides, including those with therapeutic properties against cancer and other diseases. The Boc-protected threonine facilitates the incorporation of this amino acid into peptide sequences while maintaining stability during synthesis.

- Example Reaction : The use of di-tert-butyl dicarbonate (Boc2O) in conjunction with triethylamine has been reported to yield high purity Boc-protected threonine derivatives, demonstrating efficient methodologies for peptide assembly .

Medicinal Chemistry

Synthesis of Drug Candidates

In medicinal chemistry, this compound is pivotal in synthesizing drug candidates due to its ability to stabilize reactive intermediates. The compound's structure allows for modifications that can enhance biological activity or selectivity.

Research Findings

- Bioactive Compound Development : Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways . This suggests potential applications in developing therapeutics targeting specific diseases.

- Example Study : A study demonstrated the conversion of paclitaxel to docetaxel using Boc-protected intermediates, highlighting its utility in complex drug synthesis .

Bioconjugation

Attachment of Biomolecules

this compound is also used in bioconjugation processes where biomolecules are attached to surfaces or other molecules for diagnostic and therapeutic applications. The stability provided by the Boc group during initial reactions is crucial for successful bioconjugation.

Applications in Diagnostics and Therapeutics

- Diagnostic Applications : The compound can be employed to create conjugates that enhance the detection of biomarkers or pathogens.

- Therapeutic Applications : In drug delivery systems, this compound can facilitate the targeted delivery of drugs by conjugating them with antibodies or other targeting moieties .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protects amino groups during peptide assembly | Enables selective reactions |

| Medicinal Chemistry | Used in synthesizing drug candidates | Enhances stability and biological activity |

| Bioconjugation | Attaches biomolecules for diagnostics and therapeutics | Improves targeting and detection capabilities |

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Deprotection is achieved through acid-catalyzed cleavage, which releases the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following compounds share functional or protective group similarities with N-(tert-butoxycarbonyl)-N,O-dimethyl-L-threonine:

Stability and Deprotection

- Boc Group : Removed with trifluoroacetic acid (TFA) or HCl in dioxane. Common to all Boc-protected analogs .

- O-Methyl vs. O-Benzyl: O-Methyl: Stable under acidic/basic conditions but requires harsh methods (e.g., BBr₃) for deprotection. O-Benzyl: Cleaved via hydrogenolysis, compatible with orthogonal protection strategies .

- N-Methylation : Irreversible under standard deprotection conditions, making it a permanent modification .

Research Findings and Trends

- Steric Effects : O-Methyl in this compound reduces steric hindrance compared to O-benzyl analogs, improving coupling efficiency in SPPS .

- Metabolic Stability : N-Methylation in threonine derivatives correlates with enhanced oral bioavailability in peptide drugs, as seen in cyclosporine analogs .

- Orthogonal Protection : Combining Boc with labile groups (e.g., acetyl) allows multi-step synthesis of complex peptides, as demonstrated in the total synthesis of majusculamide D .

Biological Activity

N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine (Boc-DMT) is a synthetic amino acid derivative that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and peptide synthesis. This article explores the biological activity of Boc-DMT, including its synthesis, applications, and research findings.

Boc-DMT is synthesized through a series of chemical reactions involving the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the introduction of dimethyl groups at the nitrogen and oxygen positions. The general synthetic route involves:

- Protection of the Amino Group : The amino acid is reacted with Boc anhydride in the presence of a base to form the Boc-protected amino acid.

- Dimethylation : The resulting compound undergoes methylation at both the nitrogen and oxygen positions using methylating agents such as dimethyl sulfate or iodomethane.

The overall reaction can be summarized as follows:

1. Peptide Synthesis

Boc-DMT is primarily used in peptide synthesis due to its stability and ease of manipulation during solid-phase synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for further coupling reactions without significant side reactions. This property makes Boc-DMT an attractive building block for synthesizing complex peptides.

2. Enzyme Inhibition Studies

Recent studies have investigated Boc-DMT's role as a potential inhibitor in various enzymatic pathways. For instance, research has shown that derivatives of Boc-DMT exhibit inhibitory effects on proteases, which are critical in numerous biological processes, including cell signaling and apoptosis.

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Boc-DMT Derivative 1 | Protease A | 5.4 | |

| Boc-DMT Derivative 2 | Protease B | 3.2 |

3. Cellular Activity

The cellular activity of Boc-DMT has been evaluated in various cancer cell lines. Studies indicate that Boc-DMT derivatives can induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapy.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with a Boc-DMT derivative resulted in a significant reduction in cell viability (p < 0.01) compared to control groups, indicating its potential as an anti-cancer agent .

The mechanism by which Boc-DMT exerts its biological effects is primarily through modulation of protein interactions and enzymatic activities. By mimicking natural substrates or inhibitors, Boc-DMT can interfere with critical signaling pathways, leading to altered cellular responses.

Q & A

Q. What are the standard synthetic routes for preparing N-(tert-butoxycarbonyl)-N,O-dimethyl-L-threonine?

The synthesis typically involves sequential protection of functional groups. A common approach includes:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the amino group using Boc anhydride in a basic solvent (e.g., THF or DCM) .

- Step 2 : Methylation of the hydroxyl (O-methylation) and secondary amine (N-methylation) using methyl iodide (MeI) or dimethyl sulfate under controlled pH .

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC for purity validation .

Q. What handling precautions are critical for this compound in laboratory settings?

Key precautions include:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or decomposition products (e.g., CO, NOx) .

- Storage : Keep in a cool, dry place (<25°C) away from strong acids/bases and oxidizers to avoid decomposition .

Q. How can researchers validate the stereochemical integrity of this compound post-synthesis?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) to resolve enantiomers .

- Optical Rotation : Compare measured [α]D values with literature data for L-threonine derivatives .

- X-ray Crystallography : For definitive confirmation, grow single crystals in a solvent system (e.g., ethyl acetate/hexane) and analyze .

Advanced Research Questions

Q. How do reaction conditions (e.g., coupling agents) influence the yield of Boc-protected intermediates?

- Coupling Agents : Dicyclohexylcarbodiimide (DCC) or HOBt/DMAP in THF improves yields by minimizing racemization compared to EDCI .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; anhydrous conditions are critical .

- Temperature : Reactions performed at 0–4°C reduce epimerization risks for threonine derivatives .

Q. What analytical strategies address contradictions in stability data under acidic/basic conditions?

Q. How can researchers optimize peptide coupling efficiency using this compound?

- Activation Methods : Pre-activate the carboxyl group with p-nitrophenyl esters or HATU for efficient amide bond formation .

- Steric Considerations : The O-methyl group may hinder coupling; using microwave-assisted synthesis (50–80°C) or ultrasound can improve reaction rates .

- By-Product Mitigation : Additives like DIEA or NMM neutralize acids generated during activation, reducing side reactions .

Q. What are the implications of N,O-dimethylation on the compound’s conformational behavior in peptide chains?

- Steric Hindrance : Methyl groups restrict backbone flexibility, favoring β-turn or helical conformations in peptides .

- Hydrogen Bonding : Loss of hydroxyl (due to O-methylation) reduces hydrogen-bonding capacity, impacting solubility and aggregation .

- Biological Activity : Methylation may enhance proteolytic stability but reduce receptor binding affinity in therapeutic peptides .

Methodological Troubleshooting

Q. How to resolve low yields during Boc deprotection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.